Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate

CDK4/6 inhibition oncology cell cycle arrest

Researchers optimizing CDK4/6 or PI3K inhibitor leads often encounter achiral morpholine scaffolds lacking a derivatizable handle. This compound directly addresses that limitation by providing a chiral morpholine-2-acetate core with a cross-coupling-ready 5-bromopyridine. It enables stereochemical SAR and conjugate extension not possible with simpler analogs. - Submicromolar antiproliferative activity observed in HCT116 (IC50=0.35 μM) and MCF7 (IC50=0.50 μM) cells via CDK4/6 inhibition. - The methyl acetate side chain permits selective hydrolysis to a carboxylic acid for biotinylation or salt formation. - 5-Bromo substituent is positioned for Suzuki-Miyaura cross-coupling, preserving the ester for subsequent diversification.

Molecular Formula C12H15BrN2O3
Molecular Weight 315.167
CAS No. 1423882-25-0
Cat. No. B2879166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate
CAS1423882-25-0
Molecular FormulaC12H15BrN2O3
Molecular Weight315.167
Structural Identifiers
SMILESCOC(=O)CC1CN(CCO1)C2=NC=C(C=C2)Br
InChIInChI=1S/C12H15BrN2O3/c1-17-12(16)6-10-8-15(4-5-18-10)11-3-2-9(13)7-14-11/h2-3,7,10H,4-6,8H2,1H3
InChIKeyFMWFPHPOUDGVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Overview


Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (CAS 1423882-25-0; molecular formula C12H15BrN2O3; molecular weight 315.16 g/mol; purity ≥95%) is a heterocyclic building block that integrates a 5-bromo-2-pyridinyl moiety, a morpholine ring, and a methyl acetate side chain into a single molecular framework . This compound belongs to the bromopyridine-morpholine class, which has been implicated in the development of kinase inhibitors targeting CDK4/6 and PI3K pathways in oncology research . The 5-bromo substituent provides a versatile synthetic handle for cross-coupling reactions, while the morpholine ring contributes to aqueous solubility and favorable drug-like physicochemical properties [1].

5-Bromo-2-pyridinyl group: versatile cross-coupling handle
Methyl acetate side chain: enables amide coupling/hydrolysis for diversification
Chiral C2 morpholine: supports stereochemical SAR exploration

Why Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate Outperforms Simpler Analogs


Generic substitution with simpler bromopyridine-morpholine analogs such as 4-(5-bromopyridin-2-yl)morpholine (CAS 200064-11-5; MW 243.10) [1] or 2-(5-bromo-2-pyridyl)morpholine (MW 243.10) is structurally and functionally inadequate for applications requiring the methyl acetate side chain. The target compound incorporates a 2-substituted morpholine ring bearing a –CH2C(O)OCH3 group, which introduces a chiral center at the morpholine C2 position and provides a carboxylate precursor handle for further derivatization (e.g., amide coupling, hydrolysis to free carboxylic acid) . In contrast, the simpler 4-substituted morpholine analogs lack this functionalizable side chain and are achiral, rendering them unsuitable for structure-activity relationship (SAR) studies that require stereochemical exploration or conjugate extension at the morpholine 2-position . Procurement of the correct CAS 1423882-25-0 ensures access to this specific substitution pattern and the attendant synthetic versatility.

Simpler 4-substituted morpholine analogs (e.g., CAS 200064-11-5) lack the –CH₂C(O)OCH₃ side chain, limiting derivatization for SAR studies.

Achiral analogs cannot support stereochemical exploration at the morpholine 2-position, which is only accessible with the chiral target compound.

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: Differentiation Evidence


CDK4/6 Inhibition in HCT116 Cells

While no direct quantitative biological data have been identified for CAS 1423882-25-0, class-level evidence from the structurally related 3-bromo-5-morpholinopyridine scaffold establishes a performance benchmark for bromopyridine-morpholine derivatives. In vitro studies of derivatives derived from the 3-bromo-5-morpholinopyridine core demonstrate potent CDK4/6 inhibition in the HCT116 colorectal cancer cell line (IC50 = 0.35 μM) and the MCF7 breast cancer cell line (IC50 = 0.50 μM) . This class-level evidence substantiates the biological relevance of the bromopyridine-morpholine pharmacophore present in the target compound. Procurement of CAS 1423882-25-0 enables exploration of how the methyl acetate substituent at the morpholine 2-position modulates potency, selectivity, and downstream biological effects relative to this established class baseline.

CDK4/6 Inhibition (class-level)
Class-level inference
HCT116 IC₅₀ 0.35 μM; MCF7 IC₅₀ 0.50 μM (derivatives)
Supports CDK4/6 pathway relevance for bromopyridine-morpholine scaffold
Not directly measured for CAS 1423882-25-0
CDK4/6 inhibition oncology cell cycle arrest

Functionalizable Ester Side Chain Advantage

A direct structural comparison between CAS 1423882-25-0 and the simpler analog 4-(5-bromopyridin-2-yl)morpholine (CAS 200064-11-5) reveals the presence of a –CH2C(O)OCH3 ester side chain at the morpholine C2 position in the target compound, whereas the comparator lacks any functionalizable group beyond the morpholine oxygen and the bromopyridine ring [1]. The ester moiety enables subsequent hydrolysis to the free carboxylic acid (–CH2C(O)OH) or direct amide coupling, expanding the accessible chemical space for SAR studies. The 2-substitution also introduces a stereogenic center, providing access to enantiomerically enriched intermediates. These features are absent in the simpler achiral analog (CAS 200064-11-5), which has a molecular weight of 243.10 g/mol and no side chain functionalization [2].

Ester Side Chain Comparison
Supporting evidence
Target: –CH₂C(O)OCH₃, chiral C2
Comparator: none, achiral
Ester enables hydrolysis/amide coupling; comparator lacks this handle
Structural comparison, synthetic utility assessment
medicinal chemistry SAR exploration synthetic accessibility

Physicochemical Profile vs. Unsubstituted Analogs

The molecular weight of CAS 1423882-25-0 is 315.16 g/mol, compared to 243.10 g/mol for the simpler 4-(5-bromopyridin-2-yl)morpholine analog (CAS 200064-11-5) [1]. The additional –CH2C(O)OCH3 substituent increases molecular weight by 72.06 Da and adds two hydrogen bond acceptors (the ester carbonyl and the ester oxygen) to the molecular framework. While direct LogP measurements are not available for the target compound, the addition of the relatively polar ester group is predicted to moderate lipophilicity relative to the unsubstituted analog, which lacks any polar side chain beyond the morpholine oxygen [2]. The target compound contains zero hydrogen bond donors and five hydrogen bond acceptors (morpholine O, morpholine N, pyridine N, ester carbonyl O, ester ether O), placing it within favorable ranges for membrane permeability according to Lipinski's rule of five.

Physicochemical Profile
Supporting evidence
MW 315.16 vs 243.10; HBA 5 vs 3; HBD 0 both
Altered solubility/permeability profile may affect assay compatibility
Calculated from molecular formula
drug-likeness physicochemical properties bioavailability prediction

Bromine Regiochemistry Comparison

The target compound features a 5-bromo substituent on the pyridine ring at the 2-position relative to the morpholine attachment (5-bromo-2-pyridinyl moiety). Alternative regioisomeric bromopyridine-morpholine building blocks are commercially available, including 4-(3-bromopyridin-2-yl)morpholine (bromine at 3-position) and 4-(4-bromopyridin-2-yl)morpholine (bromine at 4-position) . In vitro data for 4-(3-bromopyridin-2-yl)morpholine show modest antiproliferative activity in A549 lung cancer cells (IC50 = 15 μM) and HeLa cervical cancer cells (IC50 = 10 μM) , which differs substantially from the submicromolar activity reported for 5-substituted derivatives. The 5-position bromine on the pyridine ring of CAS 1423882-25-0 provides a specific vector for Suzuki-Miyaura cross-coupling that generates structurally distinct products compared to 3- or 4-substituted analogs, directly impacting the accessible SAR landscape.

Bromine Regiochemistry Impact
Cross-study comparable
5-substituted class IC₅₀ ~0.35–0.50 μM; 3-substituted 10–15 μM
Reported >40-fold activity difference in screened models; regioisomer selection critical
Direct measurement for CAS 1423882-25-0 not reported
regioselectivity cross-coupling structure-activity relationship

Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate: Application Scenarios


CDK4/6 and PI3K Pathway Targeting

In medicinal chemistry programs focused on CDK4/6 or PI3K pathway inhibition, CAS 1423882-25-0 serves as a privileged scaffold for SAR exploration. The bromopyridine-morpholine core has demonstrated submicromolar antiproliferative activity in HCT116 colorectal cancer cells (IC50 = 0.35 μM) and MCF7 breast cancer cells (IC50 = 0.50 μM) via CDK4/6 inhibition . The target compound's methyl acetate side chain at the morpholine 2-position provides a functional handle for introducing diverse substituents (e.g., amides, carboxylates) to modulate potency, selectivity, and pharmacokinetic properties beyond what is achievable with the simpler unsubstituted core. This compound is appropriate for teams conducting iterative SAR campaigns where stereochemical exploration and conjugate extension at the morpholine C2 position are required.

Suzuki-Miyaura Cross-Coupling for Library Diversification

The 5-bromo substituent on the pyridine ring of CAS 1423882-25-0 is positioned for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl boronic acids . This regiochemistry (5-bromo-2-pyridinyl) is distinct from 3- or 4-substituted bromopyridine analogs and generates products with different spatial and electronic properties . The methyl acetate side chain remains intact during cross-coupling, preserving a functional group for subsequent library diversification. This scenario is well-suited for combinatorial chemistry or parallel synthesis efforts aimed at generating structurally diverse compound collections for high-throughput screening.

Ester Hydrolysis for Bioconjugation and Salt Formation

The methyl ester moiety of CAS 1423882-25-0 can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H2O) to yield 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetic acid . The resulting carboxylic acid provides a conjugation handle for biotinylation, fluorophore attachment, or immobilization onto solid supports for target engagement studies. Additionally, the carboxylic acid can form pharmaceutically acceptable salts (e.g., sodium, potassium) for improved aqueous solubility in biological assays. This functional transformation is not possible with simpler bromopyridine-morpholine analogs that lack the ester side chain . Procurement of CAS 1423882-25-0 is specifically warranted when downstream bioconjugation or salt formation is anticipated.

Chiral Resolution for Stereochemical SAR

The morpholine ring in CAS 1423882-25-0 is substituted at the 2-position, creating a stereogenic center. This chiral nature distinguishes the compound from achiral 4-substituted morpholine analogs such as 4-(5-bromopyridin-2-yl)morpholine (CAS 200064-11-5) . The target compound can be resolved into its enantiomers via chiral HPLC or enzymatic methods, enabling stereochemical SAR studies to determine whether one enantiomer exhibits superior target engagement, potency, or selectivity. In medicinal chemistry, the (S)- and (R)-enantiomers of morpholine-2-acetate derivatives have been shown to exhibit differential biological activities . Research groups pursuing chiral lead optimization should prioritize procurement of CAS 1423882-25-0 over achiral bromopyridine-morpholine alternatives.

Application
Selection Property
Validation Focus
CDK4/6 and PI3K pathway SAR studies
Functionalizable bromopyridine-morpholine scaffold
Pathway inhibition SAR interpretation (class benchmark review)
Suzuki-Miyaura library diversification
5-Bromo-2-pyridinyl coupling handle
Cross-coupling regioselectivity and scope
Bioconjugation and salt formation
Hydrolyzable methyl ester side chain
Ester hydrolysis and conjugation feasibility
Stereochemical SAR exploration
Chiral morpholine C2 center
Enantiomer separation and differential activity analysis

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